Cas no 1819969-00-0 (ethyl 4-(oxetan-3-yl)benzoate)

Ethyl 4-(oxetan-3-yl)benzoate is a versatile ester compound featuring an oxetane ring, which imparts unique steric and electronic properties. The oxetane moiety enhances molecular rigidity and metabolic stability, making it valuable in medicinal chemistry and drug design. The ethyl ester group provides a handle for further functionalization, enabling efficient derivatization into acids, amides, or other intermediates. This compound is particularly useful in the synthesis of bioactive molecules, where the oxetane ring can improve pharmacokinetic profiles. Its well-defined structure and reactivity make it a reliable building block for pharmaceutical research and fine chemical applications. High purity and consistent quality ensure reproducibility in synthetic workflows.
ethyl 4-(oxetan-3-yl)benzoate structure
ethyl 4-(oxetan-3-yl)benzoate structure
Product name:ethyl 4-(oxetan-3-yl)benzoate
CAS No:1819969-00-0
MF:C12H14O3
MW:206.237763881683
CID:4708376

ethyl 4-(oxetan-3-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(oxetan-3-yl)benzoate
    • Inchi: 1S/C12H14O3/c1-2-15-12(13)10-5-3-9(4-6-10)11-7-14-8-11/h3-6,11H,2,7-8H2,1H3
    • InChI Key: MKQLTWURMAJBRP-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(C2COC2)C=C1

ethyl 4-(oxetan-3-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04662-5g
ethyl 4-(oxetan-3-yl)benzoate
1819969-00-0 95
5g
$2850 2023-04-08
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04662-5g
ethyl 4-(oxetan-3-yl)benzoate
1819969-00-0 95%
5g
$2850 2023-09-07

ethyl 4-(oxetan-3-yl)benzoate Related Literature

Additional information on ethyl 4-(oxetan-3-yl)benzoate

Comprehensive Guide to Ethyl 4-(oxetan-3-yl)benzoate (CAS No. 1819969-00-0): Properties, Applications, and Industry Insights

Ethyl 4-(oxetan-3-yl)benzoate (CAS No. 1819969-00-0) is a specialized organic compound gaining traction in pharmaceutical and material science research. This ester derivative, featuring an oxetane ring, is valued for its unique structural properties and potential applications in drug discovery and polymer chemistry. With the rise of bioactive heterocycles and small-molecule scaffolds in modern research, this compound has emerged as a subject of interest for its balanced lipophilicity and metabolic stability.

The molecular structure of ethyl 4-(oxetan-3-yl)benzoate combines a benzoate ester with a strained oxetane moiety, a combination increasingly explored in fragment-based drug design. Recent studies highlight oxetanes as polar pharmacophores that improve solubility and binding affinity—key concerns addressed in AI-driven molecular optimization queries. Its CAS registry (1819969-00-0) ensures precise identification in global chemical databases, critical for high-throughput screening workflows.

In pharmaceutical contexts, researchers investigate this compound as a building block for kinase inhibitors and GPCR-targeting ligands, aligning with trending searches on cancer therapeutics and neurodegenerative disease research. The oxetane ring’s angle strain facilitates selective ring-opening reactions, a property leveraged in prodrug development—a hot topic in targeted drug delivery forums. Patent analyses reveal its use in biodegradable polymers, responding to industry demand for sustainable material alternatives.

Synthetic routes to ethyl 4-(oxetan-3-yl)benzoate typically involve Pd-catalyzed cross-coupling or oxetane ring formation protocols, frequently discussed in green chemistry optimization threads. Analytical characterization via HPLC-MS and NMR confirms its high purity (>98%), meeting standards for preclinical studies. Storage recommendations emphasize anhydrous conditions to preserve the oxetane ring stability, a detail often queried in laboratory handling guidelines.

Market trends show growing procurement of this compound by contract research organizations (CROs) engaged in fragment library expansion. Its logP value (~1.8) and TPSA (35Ų) make it a candidate for BBB-penetrating molecules, addressing frequent searches on CNS drug development. Regulatory databases confirm its non-hazardous classification under standard handling conditions, though proper PPE protocols remain advisable.

Future applications may exploit its photophysical properties for OLED materials or fluorescent probes, intersecting with nanotechnology trends. As computational chemistry tools advance, molecular dynamics simulations of oxetane-containing compounds like this benzoate ester provide insights into conformational stability—a recurring theme in molecular modeling discussions.

For researchers sourcing ethyl 4-(oxetan-3-yl)benzoate, verification of CAS 1819969-00-0 ensures batch consistency across structure-activity relationship studies. Current literature emphasizes its role in medicinal chemistry lead optimization, particularly for protein-protein interaction modulators—an area generating substantial PubMed search traffic. Technical bulletins recommend chiral HPLC analysis when evaluating stereochemical purity for enantioselective synthesis applications.

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